5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Overview
Description
The compound 5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a complex organic molecule characterized by multiple hydroxyl groups and glycosidic linkages. This compound is a type of flavonoid glycoside, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the glycosylation of a flavonoid core with various sugar moieties. The reaction conditions often require the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as using genetically engineered microorganisms to produce the flavonoid glycosides. Alternatively, chemical synthesis methods can be scaled up, utilizing continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the flavonoid core, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the glycosidic linkages, allowing for the modification of the sugar moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in aprotic solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products of these reactions include oxidized flavonoid derivatives, reduced flavonoids, and modified glycosides with different sugar moieties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study glycosylation reactions and the synthesis of complex natural products.
Biology
Biologically, it exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in the study of natural product pharmacology.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including anti-cancer, anti-diabetic, and cardioprotective activities.
Industry
Industrially, it is used in the formulation of dietary supplements, cosmetics, and functional foods due to its health-promoting properties.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. The glycosidic moieties enhance its solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quercetin-3-O-glucoside: Another flavonoid glycoside with similar antioxidant properties.
Kaempferol-3-O-rutinoside: Known for its anti-inflammatory and anti-cancer activities.
Myricetin-3-O-rhamnoside: Exhibits strong antimicrobial and antioxidant effects.
Uniqueness
The uniqueness of 5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one lies in its specific glycosidic linkages and the combination of sugar moieties, which confer distinct solubility, stability, and bioactivity profiles compared to other flavonoid glycosides.
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-12(35)7-15(18)50-29(30)11-2-4-13(5-3-11)49-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJOVKRHRUYSLY-QDSFYBSMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346054 | |
Record name | Kaempferol 3-rutinoside 4'-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89439-58-7 | |
Record name | Kaempferol 3-rutinoside 4'-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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